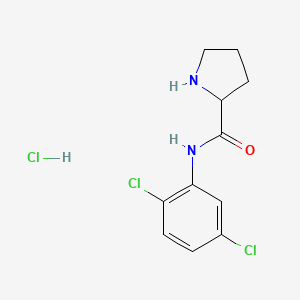

N-(2,5-二氯苯基)吡咯烷-2-甲酰胺盐酸盐

描述

“N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” is a chemical compound with a molecular weight of 295.59 . It is used for research purposes .

Synthesis Analysis

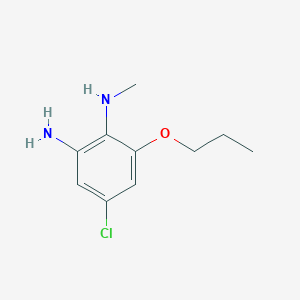

The synthesis of compounds with a pyrrolidine ring, such as “N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

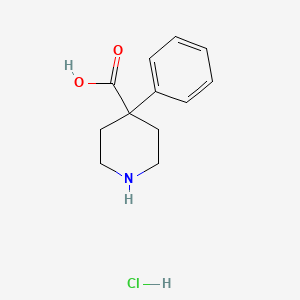

The molecular formula of “N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” is C11H13Cl3N2O . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle .Chemical Reactions Analysis

The pyrrolidine ring in “N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” can undergo various chemical reactions. The type of reaction and the products formed depend on the reaction conditions and the functional groups present in the molecule .Physical And Chemical Properties Analysis

“N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” is a compound with a molecular weight of 295.59 . It should be stored at room temperature .科学研究应用

有机合成中的对映选择性生物转化

- 研究重点: Chen 等人(2012 年) 的研究探讨了酰胺酶催化的吡咯烷-2,5-二甲酰胺的水解,包括类似于 N-(2,5-二氯苯基)吡咯烷-2-甲酰胺盐酸盐的化合物。他们展示了其在合成氮杂核苷类似物和类药物化合物中的应用。

癌症治疗中的探索

- 研究重点: Ramezani 等人(2017 年)研究了 N-(2,5-二氯苯基)吡咯烷-2-甲酰胺盐酸盐的衍生物,研究了其对人肝细胞癌细胞中细胞活力和凋亡的影响。该研究 新型 (2R, 4S)-N-(2, 5-二氟苯基)-4-羟基-1-(2, 2, 2-三氟乙酰基)吡咯烷-2-甲酰胺类是否对人肝细胞癌细胞的细胞活力和凋亡有任何影响? 表明其作为肝细胞癌治疗的治疗工具的潜力。

CB1 受体拮抗剂

- 研究重点: Shim 等人(2002 年)的拮抗剂 N-(哌啶-1-基)-5-(4-氯苯基)-1- (2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺与 CB1 大麻素受体的分子相互作用 和 Meurer 等人(2005 年)的 5,6-二芳基吡啶的合成和 SAR 作为人 CB1 逆激动剂 研究深入研究了与 N-(2,5-二氯苯基)吡咯烷-2-甲酰胺盐酸盐在结构上相关的化合物。他们专注于它们与 CB1 大麻素受体的相互作用,有助于理解在这种情况下逆激动剂。

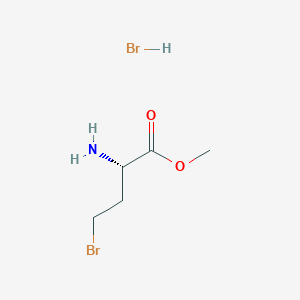

氨基酸的不对称合成

- 研究重点: Belokon 等人(2002 年)的研究 卤代 (S)-N-(2-苯甲酰苯基)-1-苄基吡咯烷-2-甲酰胺作为 (S)-α-氨基酸不对称合成的新的手性助剂 报告了吡咯烷-2-甲酰胺衍生物在氨基酸不对称合成中的应用。这项研究增加了对如何将此类化合物用作手性助剂来合成必需的生物分子的理解。

抗菌应用

- 研究重点: Zhuravel 等人(2005 年)的研究 5-羟甲基-8-甲基-2-(N-芳基亚氨基)-吡喃并[2,3-c]吡啶-3-(N-芳基)-甲酰胺的合成和抗菌活性 探索了吡咯烷衍生物的合成和抗菌活性。该论文强调了此类化合物在对抗各种微生物菌株中的潜力。

未来方向

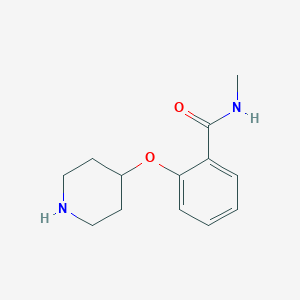

The future directions for “N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” and similar compounds involve their use in the design of new pyrrolidine compounds with different biological profiles . This is due to the versatility of the pyrrolidine ring, which allows for efficient exploration of the pharmacophore space .

作用机制

Target of Action

The compound “N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” belongs to the class of pyrrolidines . Pyrrolidines are often used in drug discovery due to their versatility and ability to interact with various biological targets . .

Biochemical Pathways

Pyrrolidines can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pyrrolidine scaffold is known to be beneficial in obtaining good adme/tox results for drug candidates .

生化分析

Cellular Effects

N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to alterations in cellular responses, while changes in gene expression can affect the synthesis of proteins and other essential biomolecules. Additionally, N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride can modulate cellular metabolism, potentially affecting energy production and other metabolic processes .

Molecular Mechanism

The molecular mechanism of N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to changes in their structure and function. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular processes. At higher doses, N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research .

Metabolic Pathways

N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. These interactions can influence metabolic flux and the levels of metabolites within cells. By modulating these pathways, N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride can affect cellular metabolism and energy production .

Subcellular Localization

N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for understanding the precise mechanisms by which N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride exerts its effects on cellular processes .

属性

IUPAC Name |

N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O.ClH/c12-7-3-4-8(13)10(6-7)15-11(16)9-2-1-5-14-9;/h3-4,6,9,14H,1-2,5H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMYMYGWFHXAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078163-23-1 | |

| Record name | 2-Pyrrolidinecarboxamide, N-(2,5-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078163-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

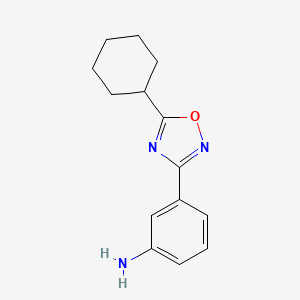

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone](/img/structure/B1416669.png)

![N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1416670.png)

![methyl[(2S)-oxolan-2-ylmethyl]amine](/img/structure/B1416672.png)

![methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B1416682.png)